N-Desmethyl N-ethyl Doxepin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl N-ethyl Doxepin-d3 is a deuterated form of N-Desmethyl N-ethyl Doxepin, which is a derivative of Doxepin. Doxepin is a tricyclic antidepressant used clinically to treat anxiety and depression . The deuterated form, this compound, is often used in scientific research for its stability and unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-ethyl Doxepin-d3 involves the deuteration of N-Desmethyl N-ethyl DoxepinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl N-ethyl Doxepin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl N-ethyl Doxepin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Wirkmechanismus
The mechanism of action of N-Desmethyl N-ethyl Doxepin-d3 involves its interaction with specific molecular targets and pathways. As a derivative of Doxepin, it likely acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its antidepressant effects. The deuteration may enhance its stability and bioavailability, leading to improved pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl Doxepin: A non-deuterated form with similar pharmacological properties.
Doxepin: The parent compound used clinically for anxiety and depression.
Dosulepin: Another tricyclic antidepressant with similar mechanisms of action
Uniqueness
N-Desmethyl N-ethyl Doxepin-d3 is unique due to its deuterated nature, which provides enhanced stability and improved pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H23NO |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-ethyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H23NO/c1-3-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b18-12-/i2D3 |
InChI-Schlüssel |
BABMDBICJGOMEQ-WDBVFEQISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 |
Kanonische SMILES |
CCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.